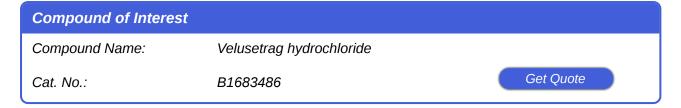


Velusetrag Hydrochloride for Chronic Idiopathic Constipation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **velusetrag hydrochloride** (formerly TD-5108), a selective serotonin 5-HT4 receptor agonist, and its clinical investigation for the treatment of chronic idiopathic constipation (CIC). This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and presents the preclinical evidence supporting its development.

Introduction: The Challenge of Chronic Idiopathic Constipation

Chronic idiopathic constipation is a prevalent and burdensome functional gastrointestinal disorder characterized by infrequent, difficult, and often incomplete bowel movements.[1] The pathophysiology is multifactorial, often involving disordered colonic motility and transit.

Velusetrag hydrochloride emerged as a promising therapeutic agent designed to address these underlying mechanisms through its targeted action on the serotonin 5-HT4 receptor.

Mechanism of Action: Selective 5-HT4 Receptor Agonism

Velusetrag is a potent and highly selective agonist of the 5-HT4 receptor.[2][3] These receptors are predominantly located on enteric neurons, where their activation triggers a cascade of signaling events that enhance gastrointestinal motility.[4]



Signaling Pathway

Activation of the 5-HT4 receptor by velusetrag initiates a G-protein-coupled signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which is thought to play a crucial role in modulating neuronal activity. A key downstream effect is the facilitation of acetylcholine (ACh) release from presynaptic motor neurons in the myenteric plexus. This enhanced cholinergic stimulation of intestinal smooth muscle cells promotes peristaltic contractions and accelerates colonic transit.

Figure 1: Velusetrag's 5-HT4 Receptor Agonist Signaling Pathway.

Clinical Studies in Chronic Idiopathic Constipation

A pivotal Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT00391820) evaluated the efficacy and safety of velusetrag in patients with CIC.[2][5]

Experimental Protocol: Phase 2 Study (NCT00391820)

- Study Design: This was a dose-response study with a 2-week baseline period, a 4-week double-blind treatment period, and a 1-week follow-up.[2][5]
- Patient Population: The study enrolled patients with CIC, defined as having fewer than three spontaneous bowel movements (SBMs) per week.[2][5]
- Intervention: Patients were randomized to receive either placebo or one of three daily doses of velusetrag: 15 mg, 30 mg, or 50 mg.[2][5]
- Primary Endpoint: The primary efficacy measure was the change from baseline in the weekly frequency of SBMs, averaged over the 4-week treatment period.[2][5]
- Secondary Endpoints: A key secondary endpoint was the change from baseline in the weekly frequency of complete spontaneous bowel movements (CSBMs).[2]
- Endpoint Definitions:
 - Spontaneous Bowel Movement (SBM): A bowel movement that occurs without the use of laxatives, enemas, or suppositories within the preceding 24 hours.



 Complete Spontaneous Bowel Movement (CSBM): A spontaneous bowel movement that is associated with a sensation of complete evacuation.[5]



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Figure 2: Workflow of the Phase 2 Clinical Trial (NCT00391820).



Efficacy Results

Velusetrag demonstrated statistically significant improvements in the primary and key secondary endpoints compared to placebo.

Table 1: Change from Baseline in Weekly Bowel Movement Frequency (4-Week Average)

Treatment Group	Mean Change in SBMs/week	P-value vs. Placebo	Mean Change in CSBMs/week
Placebo	1.4	-	0.6
Velusetrag 15 mg	3.6	< 0.0001	2.3
Velusetrag 30 mg	3.3	< 0.0001	1.8
Velusetrag 50 mg	3.5	< 0.0001	2.3

Data sourced from

Goldberg et al., 2010.

[2]

Safety and Tolerability

Velusetrag was generally well-tolerated in the Phase 2 study. The most common adverse events were related to its prokinetic mechanism of action.

Table 2: Common Adverse Events in the Phase 2 CIC Study

Adverse Event	Frequency in Velusetrag Groups	
Diarrhea	Common	
Headache	Common	
Nausea	Common	
Vomiting	Common	
Adverse events were generally reported to occur during the initial days of dosing.[2][6]		



Preclinical Pharmacology

Preclinical studies in various animal models provided the foundational evidence for velusetrag's prokinetic effects.

Table 3: Summary of Preclinical In Vivo Studies

Animal Model	Key Findings	
Guinea Pig	Increased colonic transit.[6]	
Rat	Produced dose-dependent relaxation of the esophagus.[6] Exhibited acceptable oral bioavailability.[6]	
Dog	Increased smooth muscle contractility of the antrum, fundus, duodenum, and jejunum.[6] Demonstrated greater potency than tegaserod in a GI smooth muscle contractility model.[6] Exhibited acceptable oral bioavailability.[6]	

Importantly, in vitro studies confirmed velusetrag's high selectivity for the 5-HT4 receptor with no significant affinity for other receptor types, including the hERG potassium channel, which has been a safety concern for other prokinetic agents.[6][7]

Conclusion

The clinical and preclinical data for **velusetrag hydrochloride** demonstrate its efficacy as a selective 5-HT4 receptor agonist in increasing bowel movement frequency in patients with chronic idiopathic constipation. The Phase 2 trial results showed statistically and clinically significant improvements in both spontaneous and complete spontaneous bowel movements with a generally well-tolerated safety profile.[2][6] These findings underscore the therapeutic potential of targeting the 5-HT4 receptor pathway in the management of CIC. Further long-term studies would be valuable to fully establish its place in the therapeutic armamentarium for this chronic condition.[3]



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